3-(methanesulfinylmethyl)-3-methylazetidine, trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methanesulfinylmethyl)-3-methylazetidine, trifluoroacetic acid is a compound that combines the structural features of an azetidine ring with a methanesulfinylmethyl group and a trifluoroacetic acid moiety. This unique combination of functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methanesulfinylmethyl)-3-methylazetidine, trifluoroacetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors, such as 3-chloropropylamine and formaldehyde, under basic conditions.
Introduction of the Methanesulfinylmethyl Group: The methanesulfinylmethyl group can be introduced via a nucleophilic substitution reaction using methanesulfinyl chloride and a suitable nucleophile.
Attachment of the Trifluoroacetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(Methanesulfinylmethyl)-3-methylazetidine, trifluoroacetic acid can undergo various types of chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the methanesulfinylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
3-(Methanesulfinylmethyl)-3-methylazetidine, trifluoroacetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(methanesulfinylmethyl)-3-methylazetidine, trifluoroacetic acid involves interactions with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to modulation of their activity. The methanesulfinylmethyl group can act as a reactive site for covalent modification of target proteins, while the trifluoroacetic acid moiety can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-(Methanesulfinylmethyl)-3-methylazetidine: Lacks the trifluoroacetic acid moiety, resulting in different chemical properties and reactivity.
3-Methylazetidine, trifluoroacetic acid: Lacks the methanesulfinylmethyl group, leading to different biological activities and applications.
Methanesulfinylmethyl azetidine derivatives: Variations in the substituents on the azetidine ring can lead to different chemical and biological properties.
Uniqueness
3-(Methanesulfinylmethyl)-3-methylazetidine, trifluoroacetic acid is unique due to the presence of both the methanesulfinylmethyl group and the trifluoroacetic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
2408975-29-9 |
---|---|
Molecular Formula |
C8H14F3NO3S |
Molecular Weight |
261.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.